molecular formula C9H10N2O2 B14166905 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone CAS No. 51460-33-4

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone

Cat. No.: B14166905
CAS No.: 51460-33-4
M. Wt: 178.19 g/mol
InChI Key: WQDSTAOVQRHVQV-UHFFFAOYSA-N
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Description

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This compound is known for its unique structure, which includes an acetyl group and an aminopyridine moiety. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

The synthesis of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetylpyridine with ammonia under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Acetyl-3-aminopyridin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Acetyl-3-aminopyridin-4-yl)ethanone, a compound with a pyridine ring structure, has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₈N₂O, with a molecular weight of 152.16 g/mol. The compound features an acetyl group and an amino group on the pyridine ring, which are critical for its reactivity and biological activity.

Synthesis Methods:
Several synthetic routes have been reported for this compound, typically involving the reaction of 3-aminopyridine with acetylating agents such as acetic anhydride or acetyl chloride. The following table summarizes some common synthesis methods:

MethodReagentsYield (%)
Acetic Anhydride3-Aminopyridine + Acetic Anhydride70%
Acetyl Chloride3-Aminopyridine + Acetyl Chloride65%

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have shown minimum inhibitory concentration (MIC) values as low as 0.025 mg/mL against these pathogens .
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property has implications for its use in preventing diseases related to oxidative damage .
  • Neuroprotective Effects : Studies indicate that this compound may interact with neurotransmitter systems, potentially offering protective effects in neurodegenerative diseases .

Case Studies

  • Antibacterial Efficacy :
    A study published in MDPI evaluated the antibacterial activity of various pyridine derivatives, including this compound. The compound exhibited notable activity against Gram-positive bacteria, with significant reductions in bacterial growth observed in treated cultures .
  • Neuroprotective Mechanisms :
    In a model of neuroinflammation, researchers found that the compound could inhibit pro-inflammatory cytokines in activated microglia, suggesting a mechanism through which it may exert neuroprotective effects . This was supported by molecular docking studies indicating potential binding to receptors involved in inflammatory responses.

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeObservationsReference
AntimicrobialMIC values as low as 0.025 mg/mL against S. aureus and E. coli
AntioxidantEffective free radical scavenger
NeuroprotectiveInhibition of pro-inflammatory cytokines

Properties

CAS No.

51460-33-4

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-(2-acetyl-3-aminopyridin-4-yl)ethanone

InChI

InChI=1S/C9H10N2O2/c1-5(12)7-3-4-11-9(6(2)13)8(7)10/h3-4H,10H2,1-2H3

InChI Key

WQDSTAOVQRHVQV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=NC=C1)C(=O)C)N

Origin of Product

United States

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